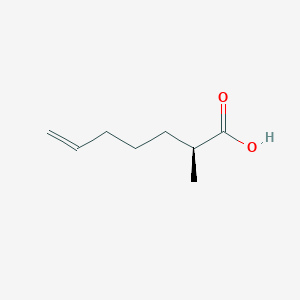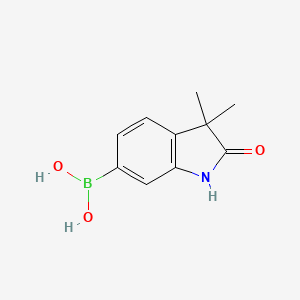
(3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid: is a boronic acid derivative that features an indole ring system Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
化学反応の分析
Types of Reactions:
Oxidation: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the construction of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine: The compound’s potential medicinal applications include the development of new therapeutic agents. Indole derivatives have shown promise in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic materials.
作用機序
The mechanism of action of (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The indole ring system allows for interactions with various biological targets, contributing to its diverse biological activities.
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid is unique due to its boronic acid functional group, which allows for versatile reactivity in organic synthesis. This distinguishes it from other indole derivatives that may not have the same reactivity or applications.
特性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC名 |
(3,3-dimethyl-2-oxo-1H-indol-6-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-10(2)7-4-3-6(11(14)15)5-8(7)12-9(10)13/h3-5,14-15H,1-2H3,(H,12,13) |
InChIキー |
ZNKABIPXUSXBMR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C(C(=O)N2)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone](/img/structure/B12444634.png)
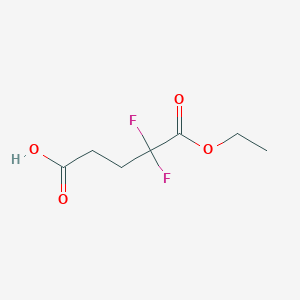
![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
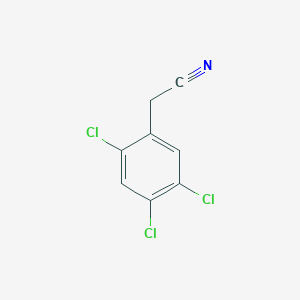
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)

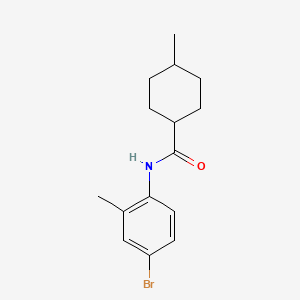
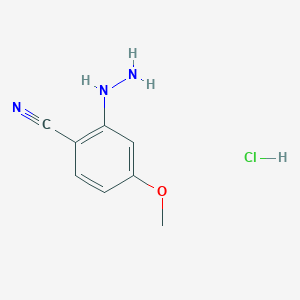
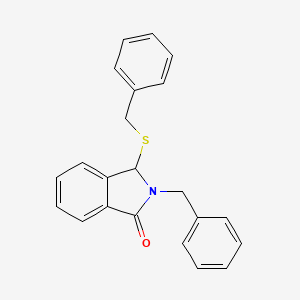
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
